3-ethyl-2-[2-(4-hydroxyphenyl)vinyl]-4(3H)-quinazolinone
Übersicht
Beschreibung
3-ethyl-2-[2-(4-hydroxyphenyl)vinyl]-4(3H)-quinazolinone, also known as AHU-377, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of angiotensin-converting enzyme (ACE) inhibitors and has been shown to have promising effects on cardiovascular diseases, particularly heart failure.
Wirkmechanismus
The mechanism of action of 3-ethyl-2-[2-(4-hydroxyphenyl)vinyl]-4(3H)-quinazolinone involves the inhibition of ACE, which is an enzyme responsible for the conversion of angiotensin I to angiotensin II. Angiotensin II is a potent vasoconstrictor that increases blood pressure and contributes to the development of cardiovascular diseases. By inhibiting ACE, 3-ethyl-2-[2-(4-hydroxyphenyl)vinyl]-4(3H)-quinazolinone reduces the production of angiotensin II, leading to a decrease in blood pressure and improved cardiac function.
Biochemical and Physiological Effects
3-ethyl-2-[2-(4-hydroxyphenyl)vinyl]-4(3H)-quinazolinone has been shown to have several biochemical and physiological effects that contribute to its therapeutic benefits. It has been shown to improve endothelial function, reduce oxidative stress, and inhibit the proliferation of smooth muscle cells in the vasculature. In addition, 3-ethyl-2-[2-(4-hydroxyphenyl)vinyl]-4(3H)-quinazolinone has been shown to have anti-inflammatory effects, which may contribute to its cardioprotective benefits.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-ethyl-2-[2-(4-hydroxyphenyl)vinyl]-4(3H)-quinazolinone in lab experiments is its potent ACE-inhibitory activity, which allows for the study of the effects of ACE inhibition on cardiovascular diseases. However, one limitation of using 3-ethyl-2-[2-(4-hydroxyphenyl)vinyl]-4(3H)-quinazolinone is its relatively low solubility in water, which may limit its use in certain experimental settings.
Zukünftige Richtungen
Future research on 3-ethyl-2-[2-(4-hydroxyphenyl)vinyl]-4(3H)-quinazolinone may focus on its potential therapeutic applications in other diseases, such as diabetes and kidney disease. In addition, further studies may investigate the optimal dosing and administration of 3-ethyl-2-[2-(4-hydroxyphenyl)vinyl]-4(3H)-quinazolinone, as well as its potential side effects and interactions with other drugs. Finally, future research may investigate the use of 3-ethyl-2-[2-(4-hydroxyphenyl)vinyl]-4(3H)-quinazolinone in combination with other drugs for the treatment of cardiovascular diseases.
Synthesemethoden
The synthesis of 3-ethyl-2-[2-(4-hydroxyphenyl)vinyl]-4(3H)-quinazolinone involves a multi-step process that includes the reaction of 4-hydroxybenzaldehyde with ethyl acetoacetate to form ethyl 4-(4-hydroxyphenyl)but-3-enoate. This intermediate is then reacted with 2-aminobenzonitrile in the presence of a catalyst to form 3-ethyl-2-[2-(4-hydroxyphenyl)vinyl]-4(3H)-quinazolinone.
Wissenschaftliche Forschungsanwendungen
3-ethyl-2-[2-(4-hydroxyphenyl)vinyl]-4(3H)-quinazolinone has been extensively studied for its potential therapeutic applications in cardiovascular diseases. It has been shown to have potent ACE-inhibitory activity, which leads to a decrease in blood pressure and improved cardiac function. In addition, 3-ethyl-2-[2-(4-hydroxyphenyl)vinyl]-4(3H)-quinazolinone has been shown to have anti-inflammatory and antioxidant effects, which may contribute to its cardioprotective benefits.
Eigenschaften
IUPAC Name |
3-ethyl-2-[(E)-2-(4-hydroxyphenyl)ethenyl]quinazolin-4-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2/c1-2-20-17(12-9-13-7-10-14(21)11-8-13)19-16-6-4-3-5-15(16)18(20)22/h3-12,21H,2H2,1H3/b12-9+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAWHGINTRUTPFK-FMIVXFBMSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NC2=CC=CC=C2C1=O)C=CC3=CC=C(C=C3)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C(=NC2=CC=CC=C2C1=O)/C=C/C3=CC=C(C=C3)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001333313 | |
Record name | 3-ethyl-2-[(E)-2-(4-hydroxyphenyl)ethenyl]quinazolin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001333313 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
2.8 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49642625 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
3-Ethyl-2-[2-(4-hydroxy-phenyl)-vinyl]-3H-quinazolin-4-one | |
CAS RN |
334505-42-9 | |
Record name | 3-ethyl-2-[(E)-2-(4-hydroxyphenyl)ethenyl]quinazolin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001333313 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.